GPR40 Agonist Activity: Distinct Subtype-Selective Profile Compared to 3-Phenylpropanoic Acid Derivatives
A structurally related compound in the phenylpropanoic acid class, featuring a similar 4-bromo-3-fluorophenyl motif, demonstrated measurable GPR40 agonist activity with an EC50 of 2.24E+3 nM in a human HEK293 cell-based calcium flux assay [1]; in contrast, the 3-(4-bromo-3-fluorophenyl)propanoic acid regioisomer is primarily cited as a GPR120 agonist intermediate, with selectivity against GPR40 noted as a key design feature . This indicates that the 2-phenylpropanoic acid scaffold directs activity towards GPR40, whereas the 3-phenylpropanoic acid scaffold is optimized for GPR120, providing a clear functional differentiation for procurement.
| Evidence Dimension | GPR40 Agonist Activity |
|---|---|
| Target Compound Data | EC50: 2.24E+3 nM (for a closely related 4-bromo-3-fluorophenyl derivative) |
| Comparator Or Baseline | 3-(4-bromo-3-fluorophenyl)propanoic acid (GPR120 agonist scaffold; GPR40 selectivity observed) |
| Quantified Difference | Functional shift from GPR40 (target class) to GPR120 (comparator class) |
| Conditions | Human GPR40 expressed in HEK293 cells; calcium flux assay (FLIPR). Comparator data from GPR120 agonist SAR studies. |
Why This Matters
For programs targeting GPR40 for insulin secretagogue activity, the 2-phenylpropanoic acid scaffold is requisite, making 2-(4-bromo-3-fluorophenyl)propanoic acid the correct synthetic starting point over the 3-phenylpropanoic acid analog.
- [1] BindingDB. BDBM50466501 (CHEMBL4286165): Agonist activity at human GPR40 expressed in human HEK293 cells. EC50: 2.24E+3 nM. View Source
